molecular formula C8H12O2 B14716027 Methyl 2-ethylidenepent-4-enoate CAS No. 18330-27-3

Methyl 2-ethylidenepent-4-enoate

Cat. No.: B14716027
CAS No.: 18330-27-3
M. Wt: 140.18 g/mol
InChI Key: OLPWKBJSAIOFSI-UHFFFAOYSA-N
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Description

Methyl 2-ethylidenepent-4-enoate is an organic compound with the molecular formula C8H12O2. It is an ester derived from the reaction of methanol and 2-ethylidenepent-4-enoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethylidenepent-4-enoate can be synthesized through the esterification of 2-ethylidenepent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of large-scale reactors where the acid and methanol are continuously fed, and the ester is continuously removed. The reaction conditions are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethylidenepent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: 2-ethylidenepent-4-enoic acid.

    Reduction: 2-ethylidenepent-4-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethylidenepent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-ethylidenepent-4-enoate exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylpent-4-enoate
  • Ethyl 2-ethylidenepent-4-enoate
  • Methyl 2-ethylhex-4-enoate

Uniqueness

Methyl 2-ethylidenepent-4-enoate is unique due to its specific structure, which imparts distinct reactivity and properties. Its double bond and ester group make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

CAS No.

18330-27-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 2-ethylidenepent-4-enoate

InChI

InChI=1S/C8H12O2/c1-4-6-7(5-2)8(9)10-3/h4-5H,1,6H2,2-3H3

InChI Key

OLPWKBJSAIOFSI-UHFFFAOYSA-N

Canonical SMILES

CC=C(CC=C)C(=O)OC

Origin of Product

United States

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